molecular formula C11H7ClF6O4 B13864772 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Katalognummer: B13864772
Molekulargewicht: 352.61 g/mol
InChI-Schlüssel: HENHECWTIKSPQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8ClF6O4. It is a useful research intermediate for organic synthesis . This compound is known for its unique structure, which includes chloro and trifluoroethoxy groups attached to a benzoic acid core.

Vorbereitungsmethoden

The synthesis of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid typically involves the reaction of 2,5-dichlorobenzoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Analyse Chemischer Reaktionen

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include bases like potassium carbonate, acids like sulfuric acid, and solvents such as DMF and methanol. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of novel materials with specific properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals and pesticides

Wirkmechanismus

The mechanism of action of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of chloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H7ClF6O4

Molekulargewicht

352.61 g/mol

IUPAC-Name

3-chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C11H7ClF6O4/c12-7-2-5(21-3-10(13,14)15)1-6(9(19)20)8(7)22-4-11(16,17)18/h1-2H,3-4H2,(H,19,20)

InChI-Schlüssel

HENHECWTIKSPQS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)OCC(F)(F)F)Cl)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.